4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine
Overview
Description
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine is a complex organic compound with the molecular formula C23H25NO3S It is characterized by a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a methoxynaphthalene moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine-containing compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the piperidine moiety can interact with other molecules, leading to changes in the molecular structure.
Biochemical Pathways
It’s known that piperidine derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Preparation Methods
The synthesis of 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the methoxynaphthalene moiety through sulfonation reactions.
Final Coupling: The final step involves coupling the benzyl-substituted piperidine with the sulfonyl-methoxynaphthalene intermediate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine include other piperidine derivatives with different substituents. For example:
4-Benzyl-1-[(6-methoxyphenyl)sulfonyl]piperidine: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)carbonyl]piperidine: Similar structure but with a carbonyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-benzyl-1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-27-22-9-7-21-17-23(10-8-20(21)16-22)28(25,26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXTUGRHCMOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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